7-(3-chloro-4-methylphenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-(3-chloro-4-methylphenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: is a complex organic compound that belongs to the class of pyrrolopyrimidines These compounds are known for their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chloro-4-methylphenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted aniline and a suitable aldehyde, the pyrrolopyrimidine ring can be formed through a series of condensation and cyclization reactions.
Substitution Reactions: The introduction of the 3-chloro-4-methylphenyl and 4-fluorobenzyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution.
Final Coupling: The final step involves coupling the substituted pyrrolopyrimidine with a phenyl group, which can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule, often using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
Catalysts: Palladium (Pd) catalysts for cross-coupling reactions, Lewis acids for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds like 7-(3-chloro-4-methylphenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine are often studied for their potential as enzyme inhibitors or receptor modulators. Their ability to interact with biological macromolecules makes them useful in drug discovery and development.
Medicine
Medically, this compound may have potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial. Its structure suggests it could be a candidate for further investigation as an anti-cancer or anti-inflammatory agent.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 7-(3-chloro-4-methylphenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
7-(3-chloro-4-methylphenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: can be compared with other pyrrolopyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both chloro and methyl groups on the phenyl ring, along with the fluorobenzyl and phenyl substitutions, provides a distinct set of properties that can be exploited in various applications.
This detailed overview should give you a comprehensive understanding of this compound, from its synthesis to its applications and unique characteristics
Properties
IUPAC Name |
7-(3-chloro-4-methylphenyl)-N-[(4-fluorophenyl)methyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN4/c1-17-7-12-21(13-23(17)27)32-15-22(19-5-3-2-4-6-19)24-25(30-16-31-26(24)32)29-14-18-8-10-20(28)11-9-18/h2-13,15-16H,14H2,1H3,(H,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHIMQVFNYIURQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=C(C=C4)F)C5=CC=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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